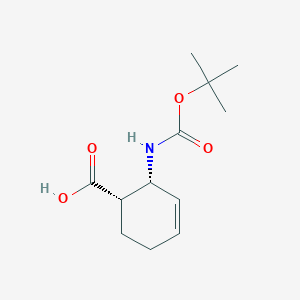

(1S,2R)-Boc-2-aminocyclohex-3-ene-carboxylic acid

Description

Role of Unnatural Amino Acids in Peptide Science and Conformational Control

Unnatural amino acids, which are not among the 20 proteinogenic amino acids, are powerful tools in peptide and protein engineering. nbinno.comcpcscientific.com Their incorporation into peptide sequences allows for the introduction of novel structural and functional properties. nbinno.com A key advantage of using unnatural amino acids is the ability to exert precise control over the peptide's conformation. digitellinc.com By introducing steric hindrance, specific dihedral angle preferences, or the capacity to form intramolecular hydrogen bonds, these non-standard residues can stabilize desired secondary structures such as helices, sheets, and turns. nih.goviris-biotech.de This conformational constraint is crucial for enhancing biological activity, improving metabolic stability, and increasing receptor selectivity. iris-biotech.delifechemicals.com The ability to tailor peptide architecture at the molecular level has revolutionized the development of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved drug-like properties. nih.gov

Overview of Cyclic β-Amino Acids as Rigid Scaffolds in Molecular Design

Cyclic β-amino acids are a prominent class of unnatural amino acids characterized by a cyclic structure that significantly restricts their conformational freedom. researchgate.net This inherent rigidity makes them excellent scaffolds for designing molecules with well-defined three-dimensional structures. biorxiv.org The cyclic backbone pre-organizes the peptide chain, reducing the entropic penalty upon binding to a biological target and often leading to higher affinity and specificity. nih.gov These constrained residues have been successfully incorporated into peptides to induce stable secondary structures, including helices, turns, and sheets. nih.govrsc.org The predictable folding patterns of peptides containing cyclic β-amino acids make them valuable in the design of bioactive peptides, catalysts, and novel biomaterials. nih.govunimi.it

Specific Context of (1S,2R)-Boc-2-aminocyclohex-3-ene-carboxylic Acid within Unsaturated Cyclic β-Amino Acid Chemistry

This compound belongs to the family of unsaturated cyclic β-amino acids. The presence of a double bond within the cyclohexene (B86901) ring introduces a degree of planarity and further constrains the conformational possibilities of the molecule. This unsaturation can also serve as a handle for further chemical modifications, allowing for the introduction of diverse functionalities. The specific stereochemistry of this compound dictates the spatial orientation of the amino and carboxylic acid groups, which in turn influences the folding of the resulting peptide. This particular isomer is a valuable building block for creating peptides with unique structural motifs that are not accessible with saturated cyclic β-amino acids or their acyclic counterparts. Its synthesis and incorporation into peptide chains have been a subject of interest for researchers aiming to explore novel peptide conformations and their biological implications. beilstein-journals.orgnih.gov

Evolution of Research in Constrained Amino Acid Scaffolds for Academic Investigations

The field of constrained amino acid scaffolds has evolved significantly over the past few decades. Early research focused on the synthesis and conformational analysis of simple cyclic and bicyclic amino acids. nih.gov As synthetic methodologies became more sophisticated, scientists began to design and create more complex and functionally diverse scaffolds. nih.govnih.gov This has led to the development of a wide array of constrained amino acids with varying ring sizes, stereochemistries, and appended functional groups. Academic investigations have utilized these scaffolds to probe fundamental questions in protein folding, molecular recognition, and enzyme catalysis. rsc.org The ability to systematically vary the conformational constraints of a peptide has provided invaluable insights into the relationship between structure and function. nih.gov Furthermore, the development of computational methods has complemented experimental studies, allowing for the rational design of constrained peptides with desired properties. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h5,7-9H,4,6H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRRLPZJKAWOFL-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C=CCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C=CCC[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801136644 | |

| Record name | (1S,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801136644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870288-18-9 | |

| Record name | (1S,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870288-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801136644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1s,2r Boc 2 Aminocyclohex 3 Ene Carboxylic Acid and Its Chiral Congeners

Enantioselective Synthesis Strategies for Cyclohexene (B86901) β-Amino Acids

The production of single-enantiomer cyclic β-amino acids is crucial, as different enantiomers can have vastly different biological activities. Several catalytic and resolution-based strategies have been developed to achieve high levels of enantiopurity. These methods include biocatalysis, asymmetric organocatalysis, the use of chiral auxiliaries, and classical resolution techniques.

Biocatalytic Approaches (e.g., Lipase-Catalyzed Enantioselective Hydrolysis)

Biocatalysis, particularly using lipases, offers an environmentally friendly and highly selective method for resolving racemic mixtures of cyclic β-amino acid esters. Lipases are hydrolase enzymes that can exhibit remarkable enantioselectivity in non-aqueous environments, catalyzing esterification or hydrolysis reactions. In the context of cyclohexene β-amino acids, the kinetic resolution of a racemic ester is a common strategy. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

Lipases such as Candida antarctica lipase (B570770) B (CAL-B) and Pseudomonas cepacia lipase (lipase PS) are frequently employed for these resolutions. The efficiency and enantioselectivity of the reaction are influenced by several factors, including the choice of enzyme, the solvent, temperature, and the nature of the acyl group on the ester. For instance, CAL-B has been successfully used for the N-acylation of various cis- and trans-2-aminocyclopentane- and -cyclohexanecarboxamides, allowing for the preparation of all enantiomers. These enzymatic methods can produce both the unreacted ester and the product acid with excellent enantiomeric excess (ee), often ≥99%.

| Enzyme | Substrate | Reaction Type | Solvent | Selectivity (E value) | Product ee |

|---|---|---|---|---|---|

| Lipase PSIM (Burkholderia cepacia) | Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides | Hydrolysis | iPr₂O | > 200 | ≥99% |

| Candida antarctica Lipase B (CAL-B) | Racemic cis-(±)-2-hydroxycyclopentane-1-carboxylate | O-acylation / Hydrolysis | t-BuOMe | > 200 (for acylation) | 90% (for hydrolysis product) |

| Candida antarctica Lipase B (CAL-B) | Racemic 2-aminocyclohexanecarboxamides | N-acylation | t-BuOMe / t-amyl alcohol | High | Not specified |

Asymmetric Organocatalysis in Cyclic Amino Acid Formation

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations, avoiding the use of metal catalysts. This field has provided powerful tools for the synthesis of chiral β-amino acids. Reactions such as the Mannich reaction and conjugate additions are key methods for their preparation.

For the formation of cyclic amino acids, sulfamate-tethered aza-Michael cyclization reactions have been developed. In one approach, a bifunctional, chiral guanidine (B92328) catalyst was used to render the cyclization process enantioselective. This method furnishes oxathiazinane heterocycles which can be further transformed into the desired β-amino acids. The resulting products can be obtained with high enantioselectivity (e.g., 87% ee), which can often be enhanced to >95% ee through recrystallization. Another strategy involves the use of confined imidodiphosphorimidate (IDPi) catalysts for the asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals, yielding free β²-amino acids in high yields and enantioselectivity after hydrolysis.

Chiral Auxiliary-Mediated Synthesis and Derivatization

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered. This strategy is widely used in the asymmetric synthesis of β-lactams, which are key precursors to many β-amino acids.

One of the most successful applications is the Staudinger ketene-imine [2+2] cycloaddition. Chiral auxiliaries, such as enantiopure oxazolidinones derived from amino acids like (S)-phenylglycine, can be attached to the ketene component. The reaction of this chiral ketene with an achiral imine proceeds with high diastereoselectivity, controlled by the steric bulk of the auxiliary. Alternatively, the chirality can be derived from the imine component, which can be prepared from a chiral amine or aldehyde. For example, an imine derived from the amino acid D-threonine reacts with azidoacetyl chloride to afford β-lactams in a 95:5 stereoisomeric ratio.

Diastereomeric Salt Formation and Chromatographic Resolution

Classical resolution via diastereomeric salt formation remains a robust and widely used method for separating enantiomers on both laboratory and industrial scales. This technique involves reacting a racemic mixture of a carboxylic acid, such as Boc-2-aminocyclohex-3-ene-carboxylic acid, with an enantiomerically pure chiral base. This reaction creates a mixture of two diastereomeric salts.

Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine, strychnine, and cinchonidine, or synthetic amines such as (R)-1-phenylethanamine. For example, the resolution of ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate was successfully achieved using O,O'-dibenzoyltartaric acid (DBTA). After separation of the diastereomeric salts, the pure enantiomer of the original acid is regenerated by treatment with a strong acid. The completeness of the resolution is often monitored by measuring the optical rotation of the crystallized salt until it reaches a constant value.

Total Synthesis Approaches to the (1S,2R)-2-aminocyclohex-3-ene Core Structure

Total synthesis provides a direct route to the specific (1S,2R)-2-aminocyclohex-3-ene core structure, often starting from readily available chiral precursors. These methods build the cyclic framework with precise control over the stereochemistry at each step.

Stereoselective Transformations from Bicyclic β-Lactam Precursors

A highly effective and widely adopted strategy for synthesizing the (1S,2R)-2-aminocyclohex-3-ene core involves the stereoselective ring-opening of a bicyclic β-lactam. The chiral bicyclic lactam, often referred to as the Vince lactam, serves as a constrained precursor that holds the desired relative stereochemistry.

The synthesis typically begins with this chirally-pure Vince lactam. The crucial step is the cleavage of the four-membered lactam ring. This is commonly achieved by treating the β-lactam with a reagent like hydrogen chloride gas in methanol (B129727) (HCl(g)-MeOH). This reaction opens the lactam to produce the corresponding cis-amino ester with the amine and ester groups in the desired relative orientation on the six-membered ring. The resulting methyl (1S,2R)-2-aminocyclohex-3-ene-1-carboxylate can then be protected, for example with a Boc group, by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This approach provides a reliable and stereocontrolled route to the target compound and its derivatives.

| Starting Material | Key Reaction | Reagents | Intermediate Product | Subsequent Step |

|---|---|---|---|---|

| cis-9-Azabicyclo[6.2.0]dec-6-en-10-one (a β-Lactam) | Lactam Ring Cleavage | HCl(g) in MeOH | cis-amino ester | N-Boc Protection |

| Chirally-pure Vince lactam | Ring-Opening | Acidic conditions | Cyclohexene amino acid precursor | Functional group manipulation |

Regio- and Stereocontrolled Functionalization of Cyclohexene Ring Systems

Achieving precise control over the functionalization of the cyclohexene ring is paramount for the synthesis of molecules like (1S,2R)-Boc-2-aminocyclohex-3-ene-carboxylic acid. Methodologies that establish specific stereochemical relationships and dictate the position of new functional groups are essential.

One powerful strategy is enzymatic desymmetrization . This approach utilizes enzymes, such as lipases or ene-reductases, to selectively react with one of two identical functional groups in a symmetric (prochiral) starting material, thereby creating a chiral product with high enantiomeric excess (ee). rsc.orgresearchgate.net For instance, the desymmetrization of prochiral cyclohexa-2,5-dienones using an ene-reductase can yield chiral cyclohexenones, which are valuable intermediates. rsc.orgnih.gov Similarly, lipases like Candida antarctica lipase (Novozym 435) have been effectively used to desymmetrize prochiral diesters, such as dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate, to produce chiral monoesters with excellent enantioselectivity (>99% ee). acs.org

Another key method involves stereocontrolled cycloaddition reactions , such as the Diels-Alder reaction. This reaction allows for the construction of the six-membered ring with predictable stereochemistry, which can be influenced by the choice of diene, dienophile, and catalyst. nih.gov The inherent stereospecificity of the Diels-Alder reaction makes it a robust tool for setting up multiple stereocenters in a single step.

Further functionalization of the cyclohexene double bond can be achieved through various regio- and stereoselective reactions . For example, hydroxylation reactions can be controlled to introduce hydroxyl groups at specific positions with defined stereochemistry. mdpi.comnih.gov Subsequent oxidation and Wittig-type reactions can then be used to install other functionalities, such as an exocyclic methylene (B1212753) group. mdpi.comnih.gov The steric and electronic properties of existing substituents on the ring, including the protected amino and carboxyl groups, play a crucial role in directing the outcome of these transformations.

The table below summarizes key enzymatic desymmetrization approaches relevant to the synthesis of chiral cyclohexene derivatives.

| Enzyme Class | Substrate Type | Product Type | Key Features |

| Ene-reductase | Prochiral 2,5-cyclohexadienones | Chiral cyclohexenones | High enantioselectivity (>99% ee); operates under mild conditions. nih.gov |

| Lipase (e.g., Novozym 435) | Prochiral meso-diesters | Chiral monoesters | High yield (98-99%); excellent enantiomeric excess (>99.9% ee). acs.org |

| Amidase | meso-1,2-dicarboxamides | Chiral monoacids | Engineering of the enzyme can provide access to both enantiomers of the product. |

Strategic Implementation of N-Protection (e.g., Boc) and Subsequent Transformations

The choice and strategic use of a nitrogen-protecting group are critical in the multi-step synthesis of complex amino acids. The tert-butyloxycarbonyl (Boc) group is frequently employed due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions. chemimpex.comresearchgate.net

In the context of synthesizing this compound, the Boc group serves several strategic purposes:

Masking Reactivity : It prevents the nucleophilic and basic amino group from participating in unwanted side reactions during subsequent synthetic steps. researchgate.net

Directing Stereochemistry : The steric bulk of the Boc group can influence the stereochemical outcome of reactions on the cyclohexene ring. For instance, in osmylation or epoxidation reactions, the reagent is likely to attack from the face opposite to the bulky Boc group, leading to high diastereoselectivity. beilstein-journals.org

Improving Solubility and Handling : The presence of the Boc group often enhances the solubility of intermediates in common organic solvents, simplifying purification and handling. chemimpex.com

Once in place, the N-Boc protected aminocyclohexene ester can undergo a variety of transformations. The double bond can be oxidized to form diols or epoxides. beilstein-journals.orgnih.gov For example, treatment of an N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate with osmium tetroxide (OsO₄) resulted in a diol as a single isomer, with the stereoselectivity attributed to the steric effect of the bulky Boc group. beilstein-journals.org The ester group can be hydrolyzed to the carboxylic acid, and the double bond can be reduced or subjected to other addition reactions.

The sequence of these transformations is crucial. For instance, functionalization of the double bond is typically performed while the amine is protected. The final step often involves the selective removal of the Boc group to liberate the free amine, yielding the target amino acid. This strategy allows for the construction of a densely functionalized chiral molecule in a controlled manner. nih.gov

The following table outlines the strategic role of the Boc group in key synthetic transformations.

| Transformation | Role of Boc Group | Typical Reagents | Outcome |

| Olefin Dihydroxylation | Stereodirecting group | OsO₄ / NMO | trans-selective formation of a diol due to steric hindrance. beilstein-journals.org |

| Olefin Epoxidation | Stereodirecting group | m-CPBA | Epoxide formation on the face opposite to the Boc group. |

| Reductive Amination | Amine protection | (Boc)₂O, NaBH(OAc)₃ | One-pot formation of N-Boc protected secondary amines from aldehydes and primary amines. nih.gov |

| Peptide Coupling | Preventing N-acylation | DCC, HOBt | Enables selective formation of a peptide bond at the carboxylic acid terminus. chemimpex.com |

| Deprotection | Acid-labile protecting group | TFA, HCl in dioxane | Clean removal to yield the free amine hydrochloride salt. |

Mechanistic Investigations of Key Transformations in this compound Synthesis

Understanding the mechanisms of the key reactions is vital for optimizing synthetic routes and predicting stereochemical outcomes. For enzymatic desymmetrization, mechanistic studies often focus on the enzyme's active site and the transition state of the reaction. For example, in the reduction of cyclohexadienones by ene-reductase, kinetic isotope effect studies (kH/kD ≈ 1.8) suggest that the hydride transfer from the cofactor (NADH or NADPH) to the substrate is the rate-limiting step. rsc.org Computational models and mutation of active site residues help to elucidate how the enzyme orients the substrate to achieve high enantioselectivity. rsc.org

In stereocontrolled reactions like dihydroxylation, the mechanism is well-established. The reaction of an alkene with osmium tetroxide proceeds through a concerted [3+2] cycloaddition, forming a cyclic osmate ester intermediate. This intermediate is then hydrolyzed to give a syn-diol. The stereochemistry of the initial attack by OsO₄ is dictated by steric hindrance. The bulky Boc group on the adjacent carbon effectively blocks one face of the cyclohexene ring, forcing the reagent to approach from the less hindered face, thus ensuring high diastereoselectivity. beilstein-journals.org

Mechanistic insights into catalytic asymmetric reactions, such as the ring-opening of meso-epoxides with an amine nucleophile, are also crucial. These reactions often employ a chiral catalyst, such as a scandium-bipyridine complex, which coordinates to the epoxide to activate it towards nucleophilic attack. researchgate.net The chiral ligands on the metal create a chiral environment that differentiates between the two enantiotopic C-O bonds of the epoxide, leading to a preferential attack at one center and resulting in a highly enantioenriched amino alcohol product. researchgate.net DFT computations can be employed to model the transition states and explain observed regioselectivities, for instance, in the ring-opening of epoxides, where conformational effects can dictate the outcome. beilstein-journals.orgnih.gov

Stereochemical Integrity and Absolute Configuration Assignment of 1s,2r Boc 2 Aminocyclohex 3 Ene Carboxylic Acid Derivatives

Spectroscopic and Diffraction Techniques for Stereochemical Elucidation

A suite of sophisticated analytical methods is available to determine the relative and absolute stereochemistry of chiral molecules. These techniques probe the molecule's structure in different states (solution, solid) and provide complementary information, which, when combined, allows for a comprehensive and definitive stereochemical assignment.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure and relative stereochemistry of organic compounds in solution. For derivatives of (1S,2R)-Boc-2-aminocyclohex-3-ene-carboxylic acid, both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY/ROESY, HSQC) NMR experiments provide crucial data.

The relative cis configuration of the C1-carboxyl and C2-amino groups is established primarily through the analysis of proton-proton coupling constants (J-values) in the ¹H NMR spectrum. The magnitude of the coupling constant between the protons on C1 and C2 (H1 and H2) is indicative of their dihedral angle. Furthermore, Nuclear Overhauser Effect (NOE) experiments, which detect through-space proximity of protons, can confirm the spatial relationship between substituents on the cyclohexene (B86901) ring. For instance, a strong NOE signal between H1 and H2 would provide definitive evidence of their cis relationship. nih.govbeilstein-journals.org

While NMR spectroscopy cannot directly distinguish between enantiomers, it can be used to differentiate them by converting them into diastereomers. This is achieved by using chiral derivatizing agents (CDAs), such as Mosher's acid chloride (MTPA-Cl), which react with the molecule to form diastereomeric esters or amides. These diastereomers possess distinct chemical shifts and coupling constants in their NMR spectra, allowing for their quantification and the determination of enantiomeric purity. Alternatively, chiral solvating agents (CSAs) can be used to form transient, diastereomeric complexes that also exhibit separate NMR signals for each enantiomer. semanticscholar.org

Table 1: Representative ¹H NMR Data for Stereochemical Analysis of Cyclohexene Derivatives Note: This table presents expected patterns based on analogous structures; actual chemical shifts are structure-dependent.

| Proton | Expected Chemical Shift (ppm) | Key Coupling Constants (Hz) | Stereochemical Implication |

| H1 (on C-COOH) | 2.5 - 3.0 | J1,2 ≈ 2-5 Hz | Small coupling constant suggests a cis relationship with H2. |

| H2 (on C-NHBoc) | 4.0 - 4.5 | J2,1 ≈ 2-5 Hz; J2,3 ≈ 3-6 Hz | Coupling to both H1 and the adjacent vinyl proton H3. |

| H3 (vinyl) | 5.5 - 6.0 | J3,4 ≈ 10 Hz | Typical coupling for a cis-alkene. |

| H4 (vinyl) | 5.7 - 6.2 | J4,3 ≈ 10 Hz | Coupled to H3. |

X-ray crystallography stands as the unequivocal method for the determination of the absolute configuration of a chiral molecule. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a three-dimensional electron density map, which is used to build a precise model of the molecule's structure in the solid state, revealing the exact spatial arrangement of every atom and confirming both the relative and absolute stereochemistry.

For chiral molecules that crystallize in non-centrosymmetric space groups, the phenomenon of anomalous dispersion can be used to determine the absolute configuration. ed.ac.uk The correctness of the assigned configuration is typically validated by the Flack parameter, which should refine to a value close to zero for the correct enantiomer. ed.ac.uk While obtaining a single crystal suitable for X-ray diffraction can be challenging, the structural information it provides is considered definitive. nih.gov The structures of numerous derivatives of cyclic β-amino acids have been confirmed using this technique, often revealing specific hydrogen-bonding patterns and helical conformations in the solid state. nih.govwisc.edu

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used analytical method for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

A variety of CSPs are effective for the separation of amino acid enantiomers and their derivatives. For compounds related to 2-aminocyclohex-4-ene-1-carboxylic acid, polysaccharide-based and macrocyclic antibiotic-based CSPs have shown excellent resolving capabilities. mst.edu For example, teicoplanin-based columns are known to resolve a wide range of unnatural amino acids. mst.edu The choice of mobile phase, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer with additives, is optimized to achieve baseline separation of the enantiomeric peaks.

Table 2: Chiral HPLC Methods for Separation of 2-Aminocyclohexene-1-carboxylic Acid Enantiomers Data adapted from studies on analogous compounds. hplc.eu

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Elution Order |

| CHIRALPAK ZWIX(+) | MeOH/MeCN (75/25 v/v) + 25 mM NH₃ + 50 mM AcOH | (1R,2S) < (1S,2R) |

| CHIRALPAK ZWIX(-) | MeOH/MeCN (75/25 v/v) + 25 mM TEA + 50 mM AcOH | (1S,2R) < (1R,2S) |

| CHIROBIOTIC T | 100% MeOH | L < D |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum, a plot of this difference versus wavelength, is highly sensitive to the molecule's stereochemistry and solution-phase conformation. Each enantiomer of a chiral compound produces a CD spectrum that is a mirror image of the other.

The chromophores within this compound, namely the carboxyl group, the carbamate (B1207046) (Boc group), and the carbon-carbon double bond, give rise to characteristic electronic transitions and corresponding signals (Cotton effects) in the CD spectrum. The sign and intensity of these Cotton effects serve as a unique fingerprint for the (1S,2R) absolute configuration. CD spectroscopy is particularly valuable for studying how the molecule's conformation changes in response to solvent or temperature, and it can be used in chiral recognition studies where the binding of an analyte induces a change in the CD spectrum. nih.govresearchgate.net

Vibrational Circular Dichroism (VCD) is the infrared analogue of electronic CD, measuring the differential absorption of left- and right-circularly polarized infrared radiation. VCD provides a wealth of information about the detailed three-dimensional structure and absolute configuration of chiral molecules in solution. nih.gov Since a complex molecule has many different vibrational modes, a VCD spectrum contains numerous bands, each corresponding to a specific molecular motion, creating a rich and highly specific spectroscopic fingerprint. nih.gov

The power of VCD is significantly enhanced when experimental spectra are compared with theoretical spectra predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). nih.gov By calculating the theoretical VCD spectra for both the (1S,2R) enantiomer and its (1R,2S) mirror image, a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration. This combination of experimental and computational VCD is a powerful method for elucidating the preferred solution-state conformation of conformationally flexible molecules like cyclohexene derivatives. researchgate.net

Preservation of Stereochemical Fidelity During Multi-Step Synthetic Sequences

Maintaining the stereochemical integrity of the (1S,2R) configuration is critical during any multi-step synthesis that uses this compound as a starting material or intermediate. Any reaction that involves the chiral centers at C1 or C2, or that could lead to epimerization, must be carefully designed to proceed with high stereocontrol.

The tert-butyloxycarbonyl (Boc) protecting group on the amine plays a crucial role not only in preventing unwanted side reactions but also in influencing the stereochemical outcome of subsequent transformations through steric hindrance. For example, in reactions such as epoxidation or dihydroxylation of the double bond, the bulky Boc group can direct the incoming reagent to the face of the ring opposite to it, leading to a single, predictable diastereomer. nih.govbeilstein-journals.org

When chemical modifications are required at the C1 or C2 stereocenters, the reaction mechanism must be considered to predict the stereochemical outcome. For instance, nucleophilic substitution reactions (Sₙ2) at a chiral center proceed with an inversion of configuration, while other reaction types may proceed with retention. Careful selection of reagents and reaction conditions is essential to avoid conditions that could promote racemization, such as the use of strong bases that could deprotonate the acidic proton at C1, leading to a loss of stereochemical information. The enantiomeric and diastereomeric purity of intermediates should be monitored at key stages of the synthesis, often using techniques like chiral HPLC, to ensure that stereochemical fidelity is preserved. semanticscholar.org

Conformational Analysis and Theoretical Studies of 1s,2r Boc 2 Aminocyclohex 3 Ene Carboxylic Acid Scaffolds

Experimental Probes of Conformation in Solution and Solid State

Experimental methods provide direct evidence of the conformational preferences of (1S,2R)-Boc-2-aminocyclohex-3-ene-carboxylic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful for elucidating the average conformation and local dynamics in solution, while Infrared (IR) spectroscopy can reveal key intramolecular interactions like hydrogen bonding in both solution and solid states.

Advanced NMR spectroscopy is a cornerstone for determining the solution-state conformation of cyclic molecules. For the this compound scaffold, the cyclohexene (B86901) ring is expected to adopt a limited number of low-energy conformations, such as a half-chair or a distorted boat form. The precise geometry is defined by the dihedral angles between protons on adjacent carbons, which can be estimated using the Karplus equation that relates the vicinal proton-proton coupling constant (³J) to the dihedral angle.

Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-space distance constraints between protons. NOE correlations are observed between protons that are close in space (typically < 5 Å), regardless of whether they are directly bonded. This information is crucial for determining the relative orientation of substituents on the ring. For instance, strong NOE signals between a proton on the Boc group and specific protons on the cyclohexene ring can define the rotameric state of the carbamate (B1207046). In studies of related Boc-protected cyclic amino acids, the presence of cis and trans carbamate rotamers can sometimes complicate NMR spectra, leading to two sets of resonances for adjacent protons.

Key NMR parameters used in the conformational analysis would include:

¹H-¹H Coupling Constants (J-values): The magnitude of ³J(H1,H2), ³J(H2,H6), and other vicinal couplings helps to define the dihedral angles and thus the ring pucker.

Table 1: Representative ¹H NMR Data for Conformational Analysis This table presents hypothetical but plausible data based on related structures to illustrate the application of NMR techniques.

| Proton Pair | Technique | Observed Value | Inferred Structural Information |

|---|---|---|---|

| H1-H2 | Coupling Constant (³J) | ~3.5 Hz | Suggests a pseudo-axial/pseudo-equatorial or pseudo-equatorial/pseudo-equatorial relationship, consistent with a half-chair conformation. |

| H2-H6 (axial) | Coupling Constant (³J) | ~10.5 Hz | Indicates a pseudo-axial/axial relationship, providing further evidence for a specific half-chair pucker. |

| NH - H2 | NOESY | Strong Correlation | Proximity of the amide proton to the H2 proton, defining the orientation of the Boc-amino group. |

| Boc (t-butyl) - H1 | NOESY | Medium Correlation | Indicates a specific rotameric preference of the Boc protecting group relative to the carboxylic acid substituent. |

Infrared (IR) spectroscopy is particularly sensitive to the vibrational frequencies of functional groups involved in hydrogen bonding. In carboxylic acids, strong intermolecular hydrogen bonding in the solid state or concentrated solutions leads to the formation of cyclic dimers. This interaction results in a very broad O-H stretching band, typically appearing in the 2500–3300 cm⁻¹ region of the IR spectrum. The carbonyl (C=O) stretching frequency is also affected; in hydrogen-bonded dimers, the C=O band is typically observed around 1710 cm⁻¹, whereas a "free" monomeric carboxylic acid would show a C=O stretch at a higher frequency, near 1760 cm⁻¹.

For this compound, IR spectroscopy can probe for both intermolecular and potential intramolecular hydrogen bonds. An intramolecular hydrogen bond could potentially form between the N-H of the Boc-carbamate and the oxygen of the carboxylic acid, which would influence the frequencies of both the N-H and C=O stretching vibrations. The presence of a double bond conjugated with a carbonyl group is known to lower the C=O stretching frequency, although in this scaffold, the double bond is not directly conjugated with the carboxylic acid.

Table 2: Characteristic IR Absorption Bands and Their Interpretation

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Interpretation |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (very broad) | Characteristic of strong intermolecular hydrogen bonding, indicating the formation of carboxylic acid dimers in the condensed phase. |

| N-H Stretch (Boc-carbamate) | 3350 - 3450 | Vibration of the amide N-H bond. A lower frequency or broadening could suggest involvement in hydrogen bonding. |

| C=O Stretch (Carboxylic Acid) | ~1710 | Indicates the carbonyl group is involved in hydrogen bonding (dimerization). A shoulder or separate peak around 1760 cm⁻¹ would suggest the presence of a non-hydrogen-bonded (monomeric) species. |

| C=O Stretch (Boc-carbamate) | 1680 - 1700 | Typical range for the urethane (B1682113) carbonyl group. |

Computational Chemistry Approaches to Conformational Landscape

While experimental methods provide valuable data on the most populated conformations, computational chemistry offers a powerful complementary approach to map out the entire conformational energy landscape, including transient states and the barriers between them.

Density Functional Theory (DFT) is a quantum mechanical method used to determine the electronic structure of molecules. It is widely employed for geometry optimization to find stable, low-energy conformers (energy minima) and transition states. For a flexible molecule like this compound, a conformational search followed by DFT optimization can identify the preferred puckering of the cyclohexene ring (e.g., various half-chair forms) and the rotational preferences of the Boc and carboxylic acid groups.

DFT calculations can provide highly accurate relative energies between different conformers, allowing for a prediction of their equilibrium populations via the Boltzmann distribution. Furthermore, calculated geometric parameters, such as bond lengths and dihedral angles, can be directly compared with experimental data derived from X-ray crystallography or NMR coupling constants. Vibrational frequencies calculated by DFT can also be compared with experimental IR spectra to aid in peak assignment and confirm the presence of specific hydrogen bonding patterns. Studies on related cyclic amino acid derivatives have successfully used DFT to elucidate reaction mechanisms and conformational effects.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This technique provides a dynamic picture of the conformational behavior, revealing not only the stable states but also the pathways and timescales of transitions between them. For this compound, MD simulations in an explicit solvent (like water or chloroform) can explore the vast conformational space and identify the most populated conformational families.

The ultimate goal of a conformational analysis is often to understand the relative free energies of different states, as this dictates their populations at thermal equilibrium. While DFT provides accurate potential energies (enthalpy at 0 K), calculating the free energy requires accounting for entropy and thermal effects. Techniques like metadynamics or umbrella sampling, often combined with MD simulations, can be used to compute the free energy profile along specific conformational coordinates, such as a key dihedral angle.

This produces a "free energy landscape," a map that shows the low-energy basins corresponding to stable conformers and the energy barriers that separate them. For the title compound, such a landscape would reveal the relative stability of different half-chair and boat-like conformations and the energetic cost of converting between them. These calculations provide a comprehensive understanding of the molecule's conformational ensemble, which is the collection of all accessible structures and their statistical weights. This ensemble view is often more representative of the molecule's behavior in solution than a single static structure.

Absence of Specific Research Data Precludes Detailed Conformational Analysis of this compound

A thorough investigation of scientific literature and chemical databases reveals a significant lack of specific research focused on the conformational analysis, theoretical studies, and the impact of ring constrainment on the preferred dihedral angles and backbone rigidity of This compound . While the broader field of cyclic β-amino acids and their role in peptide and peptidomimetic structures is well-documented, detailed computational and experimental data for this particular compound are not publicly available.

Studies on related cyclic β-amino acids often employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational methods such as molecular mechanics and quantum chemical calculations to elucidate their conformational preferences. For instance, in analogous cyclohexane (B81311) derivatives, the analysis of 3JHH coupling constants from NMR spectra can provide valuable information about the dihedral angles between vicinal protons, which helps in determining the chair, boat, or twist-boat conformations of the ring. Furthermore, Nuclear Overhauser Effect (NOE) data can reveal through-space proximities between protons, offering additional conformational insights.

Molecular dynamics (MD) simulations are another powerful tool used to explore the conformational landscape of such molecules. These simulations can predict the energetically favorable conformations and the flexibility of the ring system, providing a dynamic picture of the molecule's behavior in different solvent environments. For peptides containing these constrained amino acids, MD simulations can map the accessible regions of the Ramachandran plot, illustrating the impact of the cyclic constraint on the peptide backbone.

A study on the synthesis of a dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid did mention a related intermediate, N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate. While this research provided some NMR data and discussed the conformation in the context of a specific reaction, it did not offer a comprehensive conformational analysis or the specific dihedral angle data required for a detailed discussion of backbone rigidity.

Without dedicated studies on This compound , any discussion on its specific preferred dihedral angles and the precise quantitative impact on backbone rigidity would be speculative. The generation of detailed, informative, and scientifically accurate content, including data tables as requested, is contingent upon the availability of such focused research.

Future research employing a combination of synthesis, high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling of This compound and peptides containing this moiety would be necessary to provide the specific data needed for a thorough conformational analysis.

Applications in Advanced Peptidomimetic and Foldamer Architectures

Design Principles for Peptidomimetics Incorporating Conformationally Constrained β-Amino Acids

Peptidomimetics are molecules designed to replicate the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. mdpi.com A key strategy in their design is the use of conformationally constrained amino acids to control the peptide's three-dimensional shape. nih.govmdpi.comnih.gov

The incorporation of cyclic β-amino acids, such as derivatives of 2-aminocyclohexane carboxylic acid, is a powerful approach to introduce conformational rigidity. wjarr.com The cyclic nature of these building blocks restricts the rotation around the Cα-Cβ bond, thereby pre-organizing the peptide backbone into specific secondary structures. nih.gov This pre-organization is crucial for effective interaction with biological targets like receptors and enzymes. mdpi.com The design principles for incorporating such constrained β-amino acids into peptidomimetics include:

Mimicry of Secondary Structures: The rigid scaffold of the cyclic β-amino acid can be used to mimic common peptide secondary structures, such as β-turns and helices. By selecting the appropriate ring size and stereochemistry, specific dihedral angles can be enforced, guiding the peptide to adopt a desired conformation.

Enhanced Proteolytic Stability: The unnatural β-amino acid backbone is resistant to cleavage by proteases, which typically recognize and cleave peptide bonds between α-amino acids. This leads to peptidomimetics with a longer half-life in biological systems. mdpi.com

Improved Receptor Binding: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher binding affinity and selectivity. The constrained structure ensures that the pharmacophoric side chains are presented in the optimal orientation for receptor interaction. mdpi.com

Scaffold-Based Design: The cyclic amino acid can serve as a scaffold to which functional groups are attached in a spatially defined manner, mimicking the side-chain presentation of a native peptide. This approach allows for the creation of potent and selective ligands.

The (1S,2R) stereochemistry and the cyclohexene (B86901) ring of (1S,2R)-Boc-2-aminocyclohex-3-ene-carboxylic acid provide a unique set of conformational constraints that can be exploited in the rational design of peptidomimetics.

Methodologies for Incorporation into Peptide Sequences

The integration of this compound into peptide chains can be achieved through established peptide synthesis methodologies, both in the solid phase and in solution.

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for the stepwise assembly of peptides on an insoluble polymer support. bachem.com The N-Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of one of the two major SPPS strategies. peptide.com

The general cycle for incorporating a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid support involves the following steps:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.compeptide.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling reaction. peptide.com

Coupling: The incoming this compound is activated and coupled to the N-terminal amine of the resin-bound peptide. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. wpmucdn.compeptide.com Alternatively, more efficient uronium/aminium-based reagents such as HBTU or HATU can be used. rsc.org

Washing: Excess reagents and by-products are removed by washing the resin with appropriate solvents. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. The Boc protecting group on the (1S,2R)-2-aminocyclohex-3-ene-carboxylic acid shields its amino group during the coupling step, preventing self-polymerization and ensuring the correct sequence is formed. chemimpex.com Its stability and compatibility with standard coupling procedures make it a suitable building block for SPPS. lookchem.com

| Step | Typical Reagents | Purpose |

|---|---|---|

| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Removal of the N-terminal Boc protecting group. peptide.com |

| Neutralization | Diisopropylethylamine (DIEA) in DCM or DMF | Formation of the free amine for coupling. peptide.com |

| Coupling | DIC/HOBt, HBTU, HATU | Activation of the carboxylic acid and formation of the peptide bond. peptide.comrsc.org |

Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, is a valuable technique, particularly for the synthesis of short peptides or for large-scale production. nih.gov In this approach, protected amino acids and peptide fragments are coupled in an appropriate organic solvent. americanpeptidesociety.org

The incorporation of this compound in solution-phase synthesis follows the general principles of peptide bond formation. The carboxylic acid of the N-Boc protected amino acid is activated to facilitate nucleophilic attack by the amino group of another amino acid or peptide ester. americanpeptidesociety.org

Common coupling reagents used in solution-phase synthesis include:

Carbodiimides: DCC and DIC are effective, with the choice often depending on the solubility of the resulting urea (B33335) byproduct. peptide.comamericanpeptidesociety.org Additives like HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently used to suppress side reactions and reduce racemization. americanpeptidesociety.org

Phosphonium and Uronium Salts: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid coupling times with minimal epimerization. peptide.com

Propylphosphonic Anhydride (T3P®): This reagent has emerged as an efficient coupling agent for solution-phase synthesis, promoting rapid and clean amide bond formation with the generation of water-soluble by-products, simplifying purification. nih.gov

After each coupling step, the resulting protected dipeptide or larger peptide fragment must be purified, typically by extraction or chromatography, before the removal of a protecting group to allow for the next coupling. The N-Boc group of this compound can be removed under acidic conditions that are compatible with many other protecting groups used in solution-phase strategies. libretexts.org

Induction and Stabilization of Specific Secondary Structures in Peptides and Oligomers

The rigid cyclic framework of (1S,2R)-2-aminocyclohex-3-ene-carboxylic acid is a powerful tool for nucleating and stabilizing specific secondary structures within peptides and oligomers known as foldamers. nih.gov

The β-turn is a common secondary structure motif in proteins, where the polypeptide chain reverses its direction. It is crucial for protein folding and interactions. Peptidomimetics that can mimic β-turns are of significant interest in drug design. wjarr.com

The defined stereochemistry and cyclic nature of (1S,2R)-2-aminocyclohex-3-ene-carboxylic acid can force the peptide backbone to adopt a turn-like conformation. When incorporated into a peptide sequence, the cyclohexene ring restricts the available conformational space, effectively acting as a β-turn scaffold. This pre-organization enhances the conformational stability of the peptide, reducing its flexibility and locking it into a structure that can be recognized by its biological target. nih.gov The result is a more stable and potentially more potent peptidomimetic.

Foldamers are unnatural oligomers that adopt well-defined, stable secondary structures reminiscent of those found in biopolymers. nih.gov β-Peptides, composed entirely of β-amino acids, are known to form various stable helical structures, with the specific type of helix determined by the nature of the constituent β-amino acid monomers. nih.gov

14-Helix: Oligomers of trans-2-aminocyclohexanecarboxylic acid (ACHC) have a strong propensity to form a stable 14-helix, which is characterized by a 14-membered hydrogen-bonded ring between the C=O group of residue i and the N-H group of residue i+2. nih.govwisc.edu This helix is wider and has a different pitch compared to the α-helix found in proteins.

12-Helix: In contrast, oligomers of trans-2-aminocyclopentanecarboxylic acid (ACPC) tend to form a 12-helix, a more tightly wound structure defined by 12-membered hydrogen-bonded rings. wisc.edunih.gov This structure is analogous to the 3₁₀-helix in α-peptides. ethz.ch

The conformational preferences of (1S,2R)-2-aminocyclohex-3-ene-carboxylic acid, with its specific stereochemistry and the partial planarity imposed by the double bond, are expected to direct the folding of oligomers into specific helical structures, making it a valuable building block for the construction of novel foldamer architectures.

| Helix Type | Defining Feature | Associated β-Amino Acid (Example) |

|---|---|---|

| 14-Helix | 14-membered hydrogen-bonded ring (i to i+2). nih.gov | trans-2-Aminocyclohexanecarboxylic acid (ACHC). wisc.edu |

| 12-Helix | 12-membered hydrogen-bonded ring (i to i+2). wisc.edu | trans-2-Aminocyclopentanecarboxylic acid (ACPC). nih.gov |

| α/β-Peptide Helix | Mixed backbone of α- and β-amino acids, often mimicking an α-helix. researchgate.net | Various, including cyclic β-amino acids. nih.gov |

Extended Strand Conformation Induction in β-Peptides

While the saturated analogue, trans-2-aminocyclohexanecarboxylic acid (ACHC), is a well-documented and potent inducer of the 14-helix—a helical fold stabilized by C=O(i)···H–N(i+2) hydrogen bonds—the introduction of a double bond within the cyclohexyl ring, as seen in (1S,2R)-2-aminocyclohex-3-ene-carboxylic acid, can significantly alter this preference. nih.govrsc.org The planar geometry of the sp²-hybridized carbons (C3 and C4) in the cyclohexene ring imposes a distinct set of torsional constraints on the peptide backbone, which can disrupt the ideal geometry required for the repeating hydrogen-bonding pattern of the 14-helix.

This disruption can steer the peptide backbone towards a more linear, extended or β-strand-like conformation. In such a conformation, the side chains of adjacent residues project in an alternating fashion, mimicking the arrangement in a natural β-strand. While direct, extensive studies on oligomers of purely (1S,2R)-2-aminocyclohex-3-ene-carboxylic acid are not widely reported, related studies on other cyclic β-amino acids provide strong inferential evidence. For instance, certain peptidomimetics incorporating cyclic β-amino acid residues have been observed to adopt extended conformations to facilitate specific molecular interactions. mdpi.com Moreover, studies on β-peptides with cis-substituted cyclobutane (B1203170) residues have shown a preference for strand-like structures over folded helical motifs. uab.cat This suggests that subtle changes in the ring stereochemistry and conformation, such as those introduced by the C=C double bond in the (1S,2R)-cyclohexene scaffold, can be a determining factor in switching the conformational preference from helical to extended.

Table 1: Comparison of Conformational Preferences of Related Cyclic β-Amino Acids

| Compound/Residue | Ring Structure | Predominant Secondary Structure | Reference |

| trans-2-Aminocyclohexanecarboxylic acid (ACHC) | Saturated Cyclohexane (B81311) | 14-Helix | nih.gov |

| trans-2-Aminocyclopentanecarboxylic acid (ACPC) | Saturated Cyclopentane | 12-Helix | wisc.edu |

| cis-Substituted Cyclobutane β-Amino Acid | Saturated Cyclobutane | Strand-like Structure | uab.cat |

| (1S,2R)-2-Aminocyclohex-3-ene-carboxylic acid | Unsaturated Cyclohexene | Potentially Extended/Strand-like | Inferred |

Structure-Based Approaches for Rational Design of Peptidomimetics (excluding biological activity)

The rational design of peptidomimetics hinges on the ability to create scaffolds that accurately mimic the spatial arrangement of amino acid side chains in a target secondary structure, such as a β-strand. The predictable conformational bias induced by monomers like this compound makes them valuable tools for such structure-based design.

The design process begins with a deep understanding of the target protein-protein interaction, specifically the geometry of the β-strand involved in binding. The key parameters for mimicry are the backbone dihedral angles (φ, ψ) and the relative orientation of the side chains. The constrained nature of the cyclohexene ring in this compound pre-organizes the peptide backbone, reducing the entropic penalty of folding into the desired conformation.

By using this building block, chemists can design short oligomers intended to function as β-strand mimics. The (1S,2R) stereochemistry places the amino and carboxyl groups in a trans-diequatorial or trans-diaxial orientation relative to each other, which, combined with the rigidity of the double bond, helps to project appended functional groups in a defined vector. This is critical for aligning the pharmacophoric elements of the peptidomimetic with the corresponding binding pockets on a target protein surface.

Computational modeling, including molecular mechanics and density functional theory (DFT) calculations, plays a crucial role in this design process. These methods allow for the in silico evaluation of the conformational landscape of β-peptides containing the unsaturated amino acid. By calculating the lowest energy conformations, researchers can predict the most likely secondary structure and assess how well it mimics a native β-strand. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are then employed experimentally to validate these computational predictions and confirm the adoption of an extended structure in solution. chemrxiv.orgnih.gov This iterative cycle of design, synthesis, and structural characterization allows for the refinement of peptidomimetic structures with high conformational fidelity.

Table 2: Key Techniques in the Rational Design of Peptidomimetics

| Technique | Application in Design and Analysis |

| Computational Modeling (DFT, MD) | Predicts low-energy conformations; assesses backbone dihedral angles and stability of extended vs. helical structures. |

| Nuclear Magnetic Resonance (NMR) | Determines 3D structure in solution; provides evidence of extended structures through analysis of nuclear Overhauser effects (NOEs) and coupling constants. |

| Circular Dichroism (CD) Spectroscopy | Characterizes secondary structure content; distinct spectral signatures can differentiate between helical, strand, and random coil conformations. |

| X-ray Crystallography | Provides atomic-resolution 3D structure in the solid state, offering definitive proof of the adopted conformation. |

Synthetic Transformations and Advanced Derivatization Strategies of 1s,2r Boc 2 Aminocyclohex 3 Ene Carboxylic Acid

Stereoselective Hydroxylation and Di-hydroxylation of the Cyclohexene (B86901) Moiety

The cyclohexene ring of this compound can be readily functionalized through stereoselective hydroxylation and di-hydroxylation reactions, which introduce new stereocenters and enable the creation of complex molecules.

The double bond in the cyclohexene ring can be converted to an epoxide with high diastereoselectivity. beilstein-journals.orgnih.gov This is often achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). beilstein-journals.orgnih.gov The resulting epoxide is a key intermediate for introducing various functionalities. beilstein-journals.orgnih.gov

The subsequent ring-opening of the epoxide is highly regioselective. beilstein-journals.orgbeilstein-journals.orgrroij.com Nucleophilic attack typically occurs at the carbon atom away from the electron-withdrawing carboxylate group. beilstein-journals.org For example, reacting the epoxide with sodium azide (B81097) leads to the formation of an azido (B1232118) alcohol, a precursor to diamino alcohols. beilstein-journals.org The regioselectivity of this ring-opening can be influenced by the choice of catalyst, with Lewis acids often being employed to control the reaction's outcome. beilstein-journals.org

Table 1: Epoxidation and Ring-Opening Reactions

| Reaction | Reagent | Product | Key Feature |

|---|---|---|---|

| Epoxidation | m-CPBA | Epoxide | High diastereoselectivity |

| Ring-Opening | Sodium Azide | Azido alcohol | High regioselectivity |

Osmium Tetroxide (OsO4)-Catalyzed cis-Dihydroxylation

Cis-dihydroxylation of the double bond in the cyclohexene ring can be achieved using osmium tetroxide (OsO4), a reaction that installs two adjacent hydroxyl groups with controlled stereochemistry. skku.edunih.gov This reaction is often performed with a catalytic amount of OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). skku.eduorgsyn.org

The stereochemical outcome of the dihydroxylation is influenced by the existing stereocenters in the molecule. nih.gov The bulky Boc-protecting group directs the approach of the osmium tetroxide, leading to the preferential formation of one diastereomer. nih.gov The resulting cis-diol is a versatile intermediate for synthesizing more complex molecules.

Halogenation Reactions and Halogen-Directed Transformations

Introducing halogen atoms to the cyclohexene ring opens up further synthetic possibilities. Electrophilic addition of halogens like bromine (Br2) or iodine (I2) across the double bond can yield dihalogenated products. The stereochemistry of this addition is typically anti, proceeding through a bridged halonium ion intermediate.

Halohydrins can be formed by conducting the halogenation in a nucleophilic solvent like water. These halohydrins are valuable precursors for synthesizing epoxides and other oxygenated derivatives. Furthermore, the presence of a halogen atom can facilitate subsequent cross-coupling reactions, allowing for the formation of new carbon-carbon bonds and the construction of more complex molecular structures.

Introduction of Exomethylene Functions via Wittig Reactions and Related Olefinations

The carboxylic acid group, after conversion to an aldehyde or ketone, can be transformed into an exomethylene group using a Wittig reaction. This involves reacting the carbonyl compound with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2). This transformation introduces a reactive double bond that can be used in various subsequent reactions, including cycloadditions and polymerizations.

Further Ring Functionalizations for Modulating Stereochemical and Conformational Properties

The synthetic utility of (1S,2R)-Boc-2-aminocyclohex-3-ene-carboxylic acid can be expanded through various other ring functionalizations:

Diels-Alder Reactions: The double bond of the cyclohexene ring can act as a dienophile in [4+2] cycloaddition reactions, leading to the formation of complex polycyclic systems with high stereocontrol.

Radical Reactions: The allylic positions of the cyclohexene ring are susceptible to radical functionalization, enabling the introduction of a wide range of substituents.

Ring-Rearrangement Metathesis (RRM): This powerful reaction can be used to alter the ring size and introduce new functional groups, providing access to novel carbocyclic and heterocyclic frameworks.

These advanced derivatization strategies underscore the importance of this compound as a chiral starting material for synthesizing a diverse array of complex and potentially biologically active molecules.

Future Research Directions and Emerging Paradigms in 1s,2r Boc 2 Aminocyclohex 3 Ene Carboxylic Acid Research

Development of More Efficient and Sustainable Enantioselective Synthetic Routes

While methods for synthesizing cyclic β-amino acids exist, a primary future direction is the development of more efficient and sustainable enantioselective routes to (1S,2R)-Boc-2-aminocyclohex-3-ene-carboxylic acid. Current multi-step syntheses can be resource-intensive, and improving their practicality is key to unlocking the full potential of this compound.

Future research will likely focus on several key areas:

Asymmetric Catalysis: Developing novel catalytic systems that can introduce the required stereochemistry in a single, highly enantioselective step. This could involve transition-metal catalysis or organocatalysis for reactions like asymmetric hydrogenation, amination, or cycloaddition.

Biocatalysis: Utilizing enzymes to perform key stereoselective transformations. Enzymes operate under mild conditions (aqueous media, ambient temperature) and can offer exquisite selectivity, aligning with the principles of green chemistry.

Flow Chemistry: Implementing continuous flow processes for the synthesis. Flow chemistry can offer improved safety, scalability, and efficiency by allowing for precise control over reaction parameters and minimizing waste.

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product. This involves minimizing the use of protecting groups and stoichiometric reagents.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Asymmetric Catalysis | High enantioselectivity, reduced steps. | Development of novel chiral ligands and catalysts. |

| Biocatalysis | Green reaction conditions, high specificity. | Enzyme screening and engineering for target reaction. |

| Flow Chemistry | Enhanced safety, scalability, and efficiency. | Optimization of reaction conditions in continuous flow reactors. |

| Atom Economy | Reduced waste, increased sustainability. | Designing convergent synthetic routes with minimal protecting groups. |

Integration into Increasingly Complex Molecular Architectures (e.g., bicyclic and polycyclic scaffolds)

The rigid, yet versatile, structure of this compound makes it an ideal starting point for constructing complex, three-dimensional molecular frameworks. The presence of the double bond offers a handle for further functionalization and annulation reactions.

Future research is expected to leverage this compound for the synthesis of:

Bicyclic and Polycyclic Peptidomimetics: The alkene can participate in ring-closing metathesis (RCM) or intramolecular cycloaddition reactions to generate bicyclic structures. beilstein-journals.orgnih.gov These conformationally constrained scaffolds are of significant interest in drug discovery as they can mimic peptide secondary structures and offer improved metabolic stability.

Novel Heterocyclic Systems: The amino acid can serve as a scaffold for the synthesis of diverse N-heterocycles. whiterose.ac.uk The combination of the amine, carboxylic acid, and alkene functionalities allows for a wide range of cyclization strategies to build fused or spirocyclic heterocyclic systems with potential biological activity.

Complex Natural Product Analogues: The chiral cyclohexene (B86901) core is a common motif in many natural products. This building block can be used in the total synthesis of natural products or to create simplified analogues for structure-activity relationship studies.

Advanced Computational Tools for Predicting and Designing Novel Foldamer Structures Based on this Core Unit

Foldamers are unnatural oligomers that adopt well-defined secondary structures, similar to peptides and proteins. nih.gov The conformationally constrained nature of this compound makes it an excellent monomer for creating novel foldamer structures. Advanced computational tools are becoming indispensable for predicting and designing these structures in silico before undertaking laborious synthesis.

Emerging research paradigms in this area include:

Density Functional Theory (DFT) Calculations: Using DFT to model the conformational preferences of short oligomers of this compound. rsc.orgresearchgate.net These calculations can predict stable secondary structures, such as helices or turns, and elucidate the non-covalent interactions (e.g., hydrogen bonds) that stabilize them.

Molecular Dynamics (MD) Simulations: Employing MD simulations to study the dynamic behavior of longer oligomers in solution. This can provide insights into the stability of predicted secondary structures and how they might interact with other molecules, such as biological targets.

Machine Learning and AI: Utilizing machine learning algorithms to analyze large datasets of known foldamer structures to predict the folding propensity of new sequences incorporating this monomer. This can accelerate the discovery of novel foldamers with desired shapes and functionalities.

| Computational Tool | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Conformational analysis of di- and tri-peptides. | Stable secondary structure motifs (e.g., helices, turns). rsc.orgresearchgate.net |

| Molecular Dynamics (MD) | Simulation of oligomer behavior in solution. | Foldamer stability, solvent effects, and dynamic properties. |

| Machine Learning / AI | High-throughput screening of virtual oligomer libraries. | Prediction of folding propensity and structure type. |

Exploration of Self-Assembling Properties of Oligomers Incorporating this compound

Self-assembly is a process where molecules spontaneously organize into ordered structures. Peptides and peptidomimetics can self-assemble into a variety of nanomaterials, including nanofibers, nanotubes, and hydrogels, with applications in materials science and biomedicine. rsc.orgnih.gov

Future investigations will likely explore the self-assembly of oligomers derived from this compound. Key research questions include:

Driving Forces of Assembly: Identifying the key intermolecular interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking (if aromatic groups are incorporated), that govern the self-assembly process. nih.gov

Morphology of Nanostructures: Characterizing the morphology of the resulting self-assembled structures using techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM). rsc.orgsemanticscholar.org

Sequence-Dependent Assembly: Investigating how the sequence and length of the oligomers influence the resulting nanostructures. By systematically varying the oligomer design, it may be possible to control the morphology and properties of the self-assembled materials. semanticscholar.org

Functional Materials: Developing functional materials from these self-assembling systems. For example, by incorporating specific functional groups, it may be possible to create responsive materials that change their properties in response to external stimuli like pH or light.

The exploration of these future research directions will undoubtedly expand the applications of this compound, solidifying its role as a powerful tool in the creation of complex and functional molecules.

Q & A

Basic Research Questions

Q. What established methods are used to synthesize (1S,2R)-Boc-2-aminocyclohex-3-ene-carboxylic acid in enantiomerically pure form?

- Methodological Answer : The compound is synthesized via Diels-Alder reactions using ethyl(E)-3-nitroacrylate and furan to generate intermediates, followed by hydrogenation and Boc-protection. Enantiomeric purity is achieved through chiral resolution or asymmetric catalysis. For example, hydrogenation of cyclohexene precursors under controlled conditions ensures retention of stereochemistry .

- Key Data :

| Step | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Diels-Alder Adduct Formation | Ethyl(E)-3-nitroacrylate, furan, 20°C, 24h | Cycloadduct intermediate | |

| Hydrogenation | H₂, Pd/C, methanol | Saturated cyclohexane backbone |

Q. How is the stereochemical configuration confirmed for this compound?

- Methodological Answer : X-ray crystallography and NMR spectroscopy are critical. For instance, single-crystal X-ray analysis resolves absolute configuration, while ¹H NMR (e.g., δ 3.19–3.26 ppm for NH₂ protons) and ¹³C NMR (e.g., δ 183.96 ppm for carboxylic acid) confirm structural integrity .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Consult Material Safety Data Sheets (MSDS) for hazard mitigation. Use gloves, goggles, and lab coats. In case of skin contact, rinse with water for 15 minutes. Avoid inhalation; work in a fume hood. Non-hazardous derivatives (e.g., Boc-protected forms) reduce risks during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity in derivative synthesis?

- Methodological Answer : Adjust solvent polarity (e.g., THF vs. DCM) and catalyst loading. For example, chiral Ru-based catalysts in asymmetric hydrogenation improve enantiomeric excess (ee) to >99%. Temperature control (e.g., 0–5°C) during cycloaddition minimizes racemization .

- Case Study :

| Catalyst | Solvent | ee (%) | Reference |

|---|---|---|---|

| Ru-(S)-BINAP | Methanol | 99.5 | |

| Pd(OAc)₂ | THF | 85 |

Q. What strategies resolve contradictions in reported NMR data for this compound?

- Methodological Answer : Variability arises from solvent effects (D₂O vs. CDCl₃) and pH. Standardize conditions (e.g., 300 MHz in D₂O) and compare with reference spectra. For example, δ 1.27–1.50 ppm (cyclohexane protons) should align across studies .

- Data Comparison :

| Proton | δ (ppm) in D₂O | δ (ppm) in CDCl₃ |

|---|---|---|

| NH₂ | 3.19–3.26 | 3.10–3.20 |

| COOH | 183.96 | 184.10 |

Q. How to design experiments assessing this compound’s role in modulating peptide conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.